molecular formula C13H13FN2O B3165497 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one CAS No. 899926-75-1

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one

Cat. No.: B3165497
CAS No.: 899926-75-1
M. Wt: 232.25 g/mol
InChI Key: HYCTVWCVHAOSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (CAS 899926-75-1) is a high-value heterocyclic building block of significant interest in pharmaceutical and agrochemical research . This compound features a spirocyclic diazaspiro framework, a structure recognized for its three-dimensionality and potential to improve physicochemical properties in drug discovery campaigns . With a molecular formula of C13H13FN2O and a molecular weight of 232.26 g/mol , it serves as a versatile synthetic intermediate. The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. While specific biological data for this exact molecule may be limited, its core structure is employed in advanced research, including its role as a key precursor in synthesizing complex spirocyclic derivatives such as diarylthiohydantoins, which are investigated as potent androgen receptor antagonists for the treatment of conditions like prostate cancer . Supplied with a typical purity of 95% to 98% , this product is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCTVWCVHAOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spiro Systems and Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Spiro System Key Substituents Synthesis Method Notable Properties/Applications References
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (Target) C₁₃H₁₃FN₂O 232.26 1,4-diazaspiro[4.4] 4-Fluorophenyl at C3 Condensation (general) Precursor for acetamide derivatives
3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one C₁₂H₁₂FN₃O 233.24 1,4,7-triazaspiro[4.4] 4-Fluorophenyl at C3 Not specified Increased nitrogen content; unstudied bioactivity
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 C₂₀H₂₂ClN₂O 356.86 1-oxa-2,7-diazaspiro[4.5] 4-Chlorophenyl, 4-methylphenyl Multi-step alkylation Larger spiro system; halogen variation
1,4-Diazaspiro[4.4]nonan-2-one derivatives (e.g., 4–6, 9, 11) Variable Variable 1,4-diazaspiro[4.4] Variable aryl/alkyl groups Condensation with amino acid amides Stereocenter generation at C(5)
N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide C₂₂H₂₃FN₃O₂ 392.44 1,4-diazaspiro[4.4] Acetamide-linked aromatic substituents Functionalization of spiro core DAT inhibitor candidate

Key Comparison Points

Spiro Ring Modifications
  • Ring Size and Heteroatoms: The target compound’s 1,4-diazaspiro[4.4] system contrasts with larger spiro frameworks like 1-oxa-2,7-diazaspiro[4.5] (), which introduces oxygen and expands the ring size. The triaza variant () adds a nitrogen atom, likely increasing polarity and metabolic stability .
  • Stereochemical Outcomes : Derivatives in generate stereocenters at C(5) during synthesis, a feature absent in the target compound, highlighting the role of substituents in stereoselectivity .
Halogen Substituent Effects
  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers enhanced electronegativity and metabolic resistance compared to 4-chlorophenyl analogs (). Chlorine’s larger size may increase lipophilicity but reduce bioavailability .
Pharmacological Potential
  • DAT Inhibition : The acetamide derivative in is structurally optimized for dopamine transporter (DAT) inhibition, suggesting the target compound’s utility as a scaffold for neuroactive agents .
  • Biotransformation Resistance : Unlike ezetimibe metabolites (), the spiro-lactam core of the target compound may resist fungal biotransformation, enhancing in vivo stability .

Crystallographic and Computational Insights

  • Structural Analysis : Compounds in (thiazole derivatives) were analyzed using SHELXL (), revealing triclinic symmetry and planar conformations. Similar methods could elucidate the target compound’s packing patterns .
  • Software Tools : Mercury () enables visualization of intermolecular interactions, critical for comparing the target’s crystal structure with analogs .

Biological Activity

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one, also known as 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, is a spirocyclic compound that has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure that may influence its reactivity and biological interactions.

PropertyValue
IUPAC Name 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
CAS Number 1325305-63-2
Molecular Formula C13H13FN2S
Molecular Weight 248.32 g/mol
Structure Chemical Structure

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one exhibit antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains and fungi. The presence of the fluorophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The unique structural features of diazaspiro compounds allow them to interact with cellular receptors and enzymes that are critical in cancer progression.

While the precise mechanism of action for 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one is not fully elucidated, it is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction: It could interact with specific receptors, altering cellular signaling.

Further research is required to confirm these mechanisms and identify the molecular targets involved.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that compounds related to 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one can induce cell cycle arrest and apoptosis. For example, treatment of HeLa cells with this class of compounds resulted in a dose-dependent increase in apoptotic markers such as caspase activation .

Q & A

Q. Basic Research Focus

  • <sup>13</sup>C-NMR : The spiro carbon (C2) exhibits a distinct downfield shift (~170–175 ppm) due to conjugation with the enone system. The 4-fluorophenyl group shows coupling patterns (JF-C ≈ 20 Hz) in DEPT-135 spectra .
  • IR spectroscopy : Stretching vibrations at 1670–1690 cm⁻¹ (C=O) and 1240–1270 cm⁻¹ (C–F) confirm functional groups.
  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with ESI+ ionization to detect [M+H]<sup>+</sup> ions (calculated m/z: 273.3) .

How do structural modifications at the 4-fluorophenyl position affect biological activity in vitro?

Advanced Research Focus
The 4-fluorophenyl group enhances lipophilicity and receptor binding. Comparative studies involve:

  • SAR analysis : Replace fluorine with Cl, Br, or CF₃ to assess changes in IC₅₀ values against targets like GABAA receptors (see analogous benzodiazepine derivatives in ).
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to measure half-life. Fluorine reduces oxidative metabolism compared to non-halogenated analogs .
  • Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., acetylcholinesterase), highlighting π-π stacking between the fluorophenyl ring and aromatic residues .

How can researchers resolve contradictions in reported synthetic yields or biological data?

Advanced Research Focus
Discrepancies often arise from variations in reaction conditions or assay protocols. Mitigation strategies include:

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • Standardized bioassays : Use positive controls (e.g., diazepam for GABAA assays) and replicate data across multiple labs .
  • Meta-analysis : Cross-reference crystallographic data (CCDC entries) and HPLC purity metrics to validate compound integrity .

What in silico and in vitro models are suitable for predicting the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • ADME prediction : SwissADME calculates logP (~2.1), PSA (~45 Ų), and CNS permeability (likely low due to spiro rigidity) .
  • Caco-2 cell assays : Measure apical-to-basolateral transport to estimate oral absorption (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .
  • hERG inhibition screening : Patch-clamp assays assess cardiac toxicity risks (IC₅₀ > 10 μM is desirable) .

How can degradation pathways be analyzed to improve formulation stability?

Q. Advanced Research Focus

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-PDA:
    • Acidic hydrolysis : Cleavage of the enone moiety generates 4-fluorobenzoic acid (retention time: 3.2 min) .
    • Photooxidation : UV irradiation forms N-oxide derivatives, detectable by HRMS ([M+16]<sup>+</sup> ions) .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to protect against radical-mediated degradation .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

  • Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
  • Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura cross-couplings (reusable for 5+ cycles) .
  • Crystallization optimization : Use anti-solvent (n-heptane) addition to enhance yield and polymorph control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 2
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.